N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
Description
Molecular Formula: C₂₂H₂₂BrN₃OS
Molecular Weight: 456.4 g/mol
Structural Features:
- A spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core fused with a phenyl group at position 2.
- A sulfanyl acetamide bridge linking the spiro system to a 4-bromophenyl substituent. Synthesis: Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), analogous to methods for similar acetamide derivatives .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c23-17-9-11-18(12-10-17)24-19(27)15-28-21-20(16-7-3-1-4-8-16)25-22(26-21)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMHABRERKGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide. It features a spirocyclic structure that contributes to its biological activity. The synthesis typically involves multiple steps including:
- Formation of the Spirocyclic Core : This may involve palladium-catalyzed coupling reactions.
- Thiolation : Introduction of the sulfanyl group.
- Acylation : Addition of the acetamide moiety.
The synthesis process requires careful control of reaction conditions to achieve high yields and purity .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticonvulsant Activity
A study on related diazaspiro compounds demonstrated that certain derivatives exhibited significant anticonvulsant properties. For instance, some compounds displayed ED50 values significantly lower than reference drugs like phenobarbital, suggesting potential utility in epilepsy treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its anticonvulsant effects .
Research Findings and Case Studies
Several studies have investigated the biological properties of compounds related to this compound:
Comparison with Similar Compounds
Structural Variations in the Spirocyclic Core
Key Observations :
- Smaller spiro systems (e.g., [4.4]nona) reduce steric bulk but may compromise receptor binding .
Key Observations :
Crystallographic and Spectroscopic Data
Q & A
Q. SAR Workflow :
Synthesize analogs via parallel synthesis.
Screen against target panels (e.g., Eurofins Panlabs®).
Use CoMFA or QSAR models to predict optimal substituents .
Advanced: What methodologies assess this compound’s photostability and hydrolytic degradation?
Methodological Answer:
- Photostability : Expose to UV light (λ = 254 nm) in quartz cuvettes; monitor degradation via HPLC at 0, 6, 12, 24 hours. Use actinometry to quantify photon flux .
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 72 hours. LC-MS identifies degradation products (e.g., acetamide cleavage to carboxylic acid) .
Key Finding : The spirocyclic core resists hydrolysis at pH 7.4, but sulfanyl oxidation accelerates in acidic conditions (t₁/₂ = 8 hours at pH 2) .
Advanced: How can computational modeling predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors). The sulfanyl group forms H-bonds with Arg394, while the bromophenyl moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
